molecular formula C12H8F3NO B7994513 2-[4-(Trifluoromethoxy)phenyl]pyridine

2-[4-(Trifluoromethoxy)phenyl]pyridine

Cat. No.: B7994513
M. Wt: 239.19 g/mol
InChI Key: HOPDVOIYDNZVFL-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]pyridine is a useful research compound. Its molecular formula is C12H8F3NO and its molecular weight is 239.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structure Analysis : An efficient and large-scale synthesis of (trifluoromethoxy)pyridines, including 2-[4-(Trifluoromethoxy)phenyl]pyridine, has been developed. These compounds serve as important building blocks for life-sciences-oriented research. X-ray crystallography has been used for structure determinations, providing insights into their molecular conformations (Manteau et al., 2010).

  • Organic Synthesis Applications : The compound is utilized in the synthesis of biologically important structures, such as 1,2,4-triazolo[1,5-a]pyridines. These structures are synthesized via metal-free oxidative N-N bond formation, demonstrating the compound's utility in organic synthesis (Zheng et al., 2014).

  • Electrochemical Applications : In the field of electrochemistry, derivatives of this compound have been used in the modification of electrodes. This application is significant for practical purposes, such as in sensor technology (Han et al., 2005).

  • Coordination Chemistry : The compound and its derivatives play a role in coordination chemistry, forming complexes with metals like palladium and platinum. These complexes have been studied for their structural and electronic properties (Schweinfurth et al., 2009).

  • Agricultural Chemistry : Trifluoromethyl pyridines, including the compound , are crucial in the development of crop protection products. They have been incorporated into molecules with fungicidal, herbicidal, insecticidal, and nematicidal properties (Burriss et al., 2018).

  • Material Science : In material science, this compound derivatives are used in the synthesis of luminescent materials and as ligands in the development of novel materials with specific electronic and optical properties (Pointillart et al., 2009).

  • Polymers and Advanced Materials : The compound has been used in the synthesis of novel polymers and polyimides, demonstrating its significance in the development of advanced materials with specific thermal, mechanical, and optical properties (Wang et al., 2006).

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)17-10-6-4-9(5-7-10)11-3-1-2-8-16-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPDVOIYDNZVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.